6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Beschreibung
6-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (referred to herein as the target compound) is a triazolothiadiazine derivative with demonstrated antitumor activity. It acts as a novel tubulin inhibitor, inducing G2/M cell cycle arrest and apoptosis in gastric cancer (SGC-7901) and cervical cancer (HeLa) cell lines . Structurally, it features methoxy groups at the 3- and 4-positions of its aryl substituents, which are critical for its bioactivity. Synthesis typically involves cyclocondensation of 4-amino-triazole-3-thiols with substituted phenacyl bromides, a method validated in multiple studies . Preclinical studies highlight its metabolic stability and potency, positioning it as a promising candidate for anticancer drug development .
Eigenschaften
Molekularformel |
C18H16N4O2S |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H16N4O2S/c1-23-14-8-6-12(7-9-14)17-19-20-18-22(17)21-16(11-25-18)13-4-3-5-15(10-13)24-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
BRUXXHOMHRXNMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolothiadiazine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer , antioxidant , and antidiabetic properties.
Chemical Structure and Properties
The chemical structure of 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be represented as follows:
- Molecular Formula: C18H18N4O3S
- Molecular Weight: 358.43 g/mol
The compound features a triazole ring fused to a thiadiazine moiety, with methoxy substituents that may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazolothiadiazine derivatives. For instance:
- A series of synthesized derivatives were evaluated against various cancer cell lines using the National Cancer Institute's NCI-60 panel. Among these compounds, certain derivatives exhibited significant growth inhibition against leukemia cell lines (CCRF-CEM), with notable percentages of growth inhibition reported (44.59% for some derivatives) .
- The compound's mechanism includes inhibition of tubulin polymerization, disrupting microtubule networks in cancer cells .
Antioxidant Activity
The antioxidant properties of the compound were assessed using the DPPH free radical scavenging method:
- Compounds from the same class exhibited IC50 values indicating effective radical scavenging activity. For example, some derivatives showed IC50 values as low as 16.97 µg/mL . This suggests that the methoxy groups may enhance electron donation capabilities, contributing to antioxidant efficacy.
Antidiabetic Activity
The antidiabetic effects were evaluated in vivo using a streptozotocin-induced diabetic rat model:
- The compound demonstrated significant blood glucose-lowering effects, with some derivatives achieving reductions of up to 59.15% in blood glucose levels . This activity is particularly relevant given the rising prevalence of diabetes worldwide.
Structure-Activity Relationship (SAR)
The biological activities of triazolothiadiazines are influenced by their structural components. Key findings include:
- Substituents: The presence of methoxy groups at specific positions enhances both anticancer and antioxidant activities .
- Ring Structure: The triazole and thiadiazine rings are crucial for biological interactions; modifications to these structures can significantly alter potency .
Data Summary
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the triazolothiadiazine scaffold:
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives of 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. A notable investigation conducted at the National Cancer Institute evaluated the compound's efficacy against various cancer cell lines including leukemia, lung cancer, colon cancer, and breast cancer. The results demonstrated that these derivatives exhibit significant antineoplastic activity.
Key Findings:
- In vitro Testing : The compound was tested on 60 different cancer cell lines using the sulforhodamine B assay to assess mitotic activity. Compounds with high antitumor activity were identified, particularly those with specific substitutions on the phenyl moieties which enhanced efficacy against MDA-MB-468 breast cancer cells .
- Mechanism of Action : The antitumor effect is believed to be related to the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine possess notable activity against both bacterial and fungal strains.
Comparative Activity:
- Antibacterial : Studies have shown that these compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal : In vitro tests revealed effectiveness against fungal pathogens like Candida albicans and Saccharomyces cerevisiae, comparable to traditional antifungal agents like amphotericin B .
Other Pharmacological Effects
Beyond antitumor and antimicrobial activities, 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been investigated for additional pharmacological properties:
- Analgesic Effects : Some derivatives have shown potential as analgesics in animal models.
- Anti-inflammatory Activity : The compound has been noted for its anti-inflammatory properties in various preclinical studies.
- Phosphodiesterase Inhibition : Certain derivatives act as phosphodiesterase inhibitors which may have implications in treating conditions like asthma and erectile dysfunction .
Summary Table of Biological Activities
Analyse Chemischer Reaktionen
Methoxy Group Modifications
The para-methoxy groups demonstrate stability under standard conditions but undergo demethylation with HBr/AcOH (48 hrs, 110°C) to yield phenolic derivatives. This reaction is critical for generating metabolites in pharmacological studies.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HBr (48% in AcOH) | 110°C, 48 hrs | Phenolic analog | 63 | |
| BBr₃ (1.0 M) | CH₂Cl₂, 0°C → RT, 6 hrs | Demethylated derivative | 71 |
Electrophilic Aromatic Substitution
The phenyl rings participate in nitration and sulfonation:
| Reaction | Reagent/Conditions | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hrs | Meta to OMe | 58 |
| Sulfonation | Oleum (20%), 50°C, 4 hrs | Para to OMe | 64 |
Nucleophilic Ring Opening
Treatment with hydrazine (EtOH, Δ, 8 hrs) cleaves the thiadiazine ring to form bis-triazole derivatives:
Cross-Coupling Reactions
The triazole nitrogen undergoes Buchwald-Hartwig amination with aryl halides:
| Aryl Halide | Catalyst System | Product Type | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | N-Aryl triazolo derivative | 81 |
| 2-Iodonaphthalene | CuI/1,10-phenanthroline, K₃PO₄ | Extended π-system analog | 68 |
Thiadiazine Ring Oxidation
Oxidation with mCPBA (CHCl₃, RT, 24 hrs) generates sulfone derivatives while preserving the triazole ring:
Methoxy → Carbonyl Conversion
Ozonolysis followed by reductive workup (Zn/HOAc) converts methoxy groups to ketones:
Reaction Time: 6 hrs
Yield: 59%
Solvent and Catalytic Effects
| Reaction Type | Optimal Solvent | Catalyst | Rate Enhancement |
|---|---|---|---|
| Cyclocondensation | Ethyl acetate | None | Baseline |
| Amination | Toluene | Pd/C | 4.2× |
| Demethylation | Acetic acid | HBr | 3.8× |
Stability and Degradation
-
Thermal: Stable ≤ 200°C (TGA data)
-
Photolytic: Degrades under UV (λ = 254 nm) via N-S bond cleavage (t₁/₂ = 32 hrs)
-
Hydrolytic: Resistant to H₂O/EtOH (1:1) at pH 4–9 (48 hrs, 37°C)
This comprehensive reactivity profile enables rational design of analogs with tailored biological and physicochemical properties. Recent applications focus on coupling these reactions with computational modeling to develop kinase inhibitors and tubulin polymerization modulators.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 3- and 4-methoxy groups enhance tubulin binding compared to unsubstituted phenyl analogs. However, 113h (C-6 p-chlorophenyl) exhibited superior broad-spectrum anticancer activity, suggesting electron-withdrawing groups (Cl) may improve cytotoxicity .
Mechanistic Diversity :
- The target compound inhibits tubulin polymerization, while Compound 10 (PDE4 inhibitor) targets cyclic nucleotide signaling, illustrating scaffold versatility .
Antibacterial vs. Anticancer Profiles :
- 128h and related analogs with sulfonyl or nitro groups (e.g., 5-nitrofuran derivatives) show potent antibacterial activity but lack antitumor efficacy, underscoring substituent-driven selectivity .
Structure-Activity Relationship (SAR) Trends
- C-3 Position :
- C-6 Position :
Vorbereitungsmethoden
Synthesis of 4-Amino-5-(3-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
The key intermediate, 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, is synthesized via cyclization of thiocarbohydrazide with 3-methoxybenzoic acid derivatives.
-
Procedure :
-
Thiocarbohydrazide (1 eq) reacts with 3-methoxybenzoyl chloride (1 eq) in ethanol under reflux for 6–8 hours.
-
The intermediate hydrazide is treated with carbon disulfide and potassium hydroxide to form the dithiocarbazinate.
-
Microwave-assisted cyclization (250 W, 70°C) with hydrazine monohydrate yields the triazole-thiol.
-
Preparation of 4-Methoxyphenacyl Bromide
4-Methoxyphenacyl bromide is synthesized via α-bromination of 4-methoxyacetophenone:
-
Procedure :
Cyclocondensation Reaction
Standard Ethyl Acetate-Mediated Synthesis
The primary method involves cyclocondensation of the triazole-thiol with 4-methoxyphenacyl bromide:
-
Procedure :
-
Key Data :
Microwave-Assisted Optimization
Microwave irradiation reduces reaction time and improves yield:
-
Procedure :
Comparative Analysis of Synthetic Routes
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Ethyl acetate reflux | Ethyl acetate | EtN | 8–12 | 76–82 | 98.5 |
| Microwave irradiation | Ethanol | EtN | 0.5 | 85 | 99.2 |
Key Observations :
-
Microwave methods achieve higher yields due to uniform heating and reduced side reactions.
-
Ethyl acetate minimizes byproduct formation compared to polar aprotic solvents.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Byproduct Formation
Solubility Limitations
-
Issue : Poor solubility of triazole-thiol in non-polar solvents.
Industrial-Scale Considerations
Cost-Effective Modifications
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Key Intermediates | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate, NaH, toluene | Acetylpyrazole ester | 65–75 |
| 2 | POCl₃, 80°C, 6h | Triazolothiadiazine core | 70–80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
